molecular formula C14H22ClNO B1444881 4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride CAS No. 1289384-88-8

4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride

Cat. No.: B1444881
CAS No.: 1289384-88-8
M. Wt: 255.78 g/mol
InChI Key: CPBRBYLKVKIXRJ-UHFFFAOYSA-N
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Description

4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO. It is a piperidine derivative, characterized by the presence of a 2-methylbenzyl group attached to the piperidine ring via an oxy-methyl linkage. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 2-methylbenzyl chloride as the primary starting materials.

    Reaction: The piperidine is reacted with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms 4-(((2-Methylbenzyl)oxy)methyl)piperidine.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Controlled Environment: Maintaining a controlled environment to ensure consistent reaction conditions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Methoxybenzyl)oxy)piperidine hydrochloride
  • 4-((2-Ethylbenzyl)oxy)piperidine hydrochloride
  • 4-((2-Chlorobenzyl)oxy)piperidine hydrochloride

Uniqueness

4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride is unique due to the presence of the 2-methylbenzyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[(2-methylphenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13;/h2-5,13,15H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBRBYLKVKIXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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